N-(4-methylphenyl)-2-{[2-(4-phenylpiperazin-1-yl)quinolin-8-yl]oxy}acetamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-(4-methylphenyl)-2-{[2-(4-phenylpiperazin-1-yl)quinolin-8-yl]oxy}acetamide is a complex organic compound that features a quinoline core, a piperazine ring, and a phenyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
Starting Materials: The synthesis typically begins with commercially available starting materials such as 4-methylphenylamine, 4-phenylpiperazine, and 8-hydroxyquinoline.
Step 1 Formation of Intermediate: The first step involves the reaction of 4-methylphenylamine with chloroacetyl chloride to form N-(4-methylphenyl)chloroacetamide.
Step 2 Coupling Reaction: The intermediate is then reacted with 8-hydroxyquinoline in the presence of a base such as potassium carbonate to form the quinoline derivative.
Step 3 Piperazine Introduction: Finally, the quinoline derivative is reacted with 4-phenylpiperazine under reflux conditions to yield the target compound.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic route to maximize yield and purity. This could include the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques such as high-performance liquid chromatography (HPLC).
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the phenyl and piperazine rings.
Reduction: Reduction reactions can occur at the quinoline core, potentially altering its electronic properties.
Substitution: The compound is susceptible to nucleophilic substitution reactions, especially at the amide and ether linkages.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used under acidic conditions.
Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) or lithium aluminum hydride (LiAlH4) can be employed.
Substitution: Nucleophiles like sodium methoxide or potassium tert-butoxide can be used under basic conditions.
Major Products
Oxidation: Products may include quinoline N-oxides or phenyl ketones.
Reduction: Reduced quinoline derivatives or amine products.
Substitution: Substituted amides or ethers depending on the nucleophile used.
Scientific Research Applications
Chemistry
Ligand Design: The compound can be used as a ligand in coordination chemistry to form metal complexes.
Catalysis: It may serve as a catalyst or catalyst precursor in organic transformations.
Biology
Receptor Binding Studies: The compound can be used to study binding interactions with various biological receptors, particularly in the central nervous system.
Medicine
Drug Development:
Industry
Material Science: The compound could be used in the development of new materials with specific electronic or optical properties.
Mechanism of Action
The mechanism of action of N-(4-methylphenyl)-2-{[2-(4-phenylpiperazin-1-yl)quinolin-8-yl]oxy}acetamide is likely related to its ability to interact with biological receptors or enzymes. The quinoline core can intercalate with DNA, while the piperazine ring may interact with neurotransmitter receptors. These interactions can modulate various biochemical pathways, leading to therapeutic effects.
Comparison with Similar Compounds
Similar Compounds
- N-(4-methylphenyl)-2-{[2-(4-methylpiperazin-1-yl)quinolin-8-yl]oxy}acetamide
- N-(4-methylphenyl)-2-{[2-(4-phenylpiperazin-1-yl)quinolin-6-yl]oxy}acetamide
Uniqueness
N-(4-methylphenyl)-2-{[2-(4-phenylpiperazin-1-yl)quinolin-8-yl]oxy}acetamide is unique due to its specific substitution pattern on the quinoline and piperazine rings, which may confer distinct binding properties and biological activities compared to its analogs.
This detailed overview provides a comprehensive understanding of this compound, covering its synthesis, reactions, applications, and mechanism of action
Properties
IUPAC Name |
N-(4-methylphenyl)-2-[2-(4-phenylpiperazin-1-yl)quinolin-8-yl]oxyacetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C28H28N4O2/c1-21-10-13-23(14-11-21)29-27(33)20-34-25-9-5-6-22-12-15-26(30-28(22)25)32-18-16-31(17-19-32)24-7-3-2-4-8-24/h2-15H,16-20H2,1H3,(H,29,33) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NXJXCPNIZZABRA-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)NC(=O)COC2=CC=CC3=C2N=C(C=C3)N4CCN(CC4)C5=CC=CC=C5 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C28H28N4O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
452.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.